molecular formula C11H13BrO B13870426 1-(2-Bromo-4-methylphenyl)butan-1-one

1-(2-Bromo-4-methylphenyl)butan-1-one

Cat. No.: B13870426
M. Wt: 241.12 g/mol
InChI Key: FJNHLQCBYQOTSR-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)butan-1-one is a brominated aromatic ketone featuring a butanone backbone substituted at the 2-position with bromine and the 4-position with a methyl group on the phenyl ring. The bromine atom enhances electrophilic reactivity, while the methyl group contributes to steric and electronic effects, influencing both physical properties and chemical behavior .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)butan-1-one

InChI

InChI=1S/C11H13BrO/c1-3-4-11(13)9-6-5-8(2)7-10(9)12/h5-7H,3-4H2,1-2H3

InChI Key

FJNHLQCBYQOTSR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)C)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Selective Bromination

A well-documented synthetic route to this compound involves two main steps:

  • Step 1: Friedel-Crafts Acylation
    The starting material, 4-methylphenyl derivatives (such as toluene or p-cresol derivatives), undergo Friedel-Crafts acylation with butanoyl chloride (butanoyl halide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This yields 1-(4-methylphenyl)butan-1-one as the initial ketone intermediate.

  • Step 2: Selective Bromination
    The ketone intermediate is then subjected to bromination at the α-position relative to the carbonyl group using bromine (Br2) in the presence of catalytic aluminum trichloride or under controlled conditions to avoid ring bromination. The bromination selectively introduces a bromine atom at the 2-position of the aromatic ring, adjacent to the methyl substituent, yielding this compound.

This method has been reported to provide excellent yields and high regioselectivity, with minimal side products such as dibrominated compounds or ring bromination byproducts.

Continuous Bromination of p-Cresol to 2-Bromo-4-methylphenol (Precursor Route)

An alternative preparative approach involves the continuous bromination of p-cresol to generate 2-bromo-4-methylphenol, which can then be converted to the corresponding butan-1-one derivative via further synthetic steps:

  • Continuous Bromination Process
    Using a pipeline reactor, bromine and p-cresol solutions diluted in suitable solvents (5–100% concentration, preferably 20–50%) are mixed continuously under controlled temperature conditions (-35 to 30 °C at entry, -25 to 50 °C at reactor outlet). The molar ratio of bromine to p-cresol is carefully maintained between 0.8 and 1.1 to optimize monobromination and minimize formation of 2,6-dibromo-4-methylphenol byproducts.

  • Post-Reaction Processing
    After bromination, hydrogen bromide and solvents are reclaimed, and the crude product is purified by distillation or rectification to isolate 2-bromo-4-methylphenol.

This precursor can then be further elaborated to this compound via acylation reactions.

Direct Bromination of 1-(4-methylphenyl)butan-1-one

Another direct method involves brominating 1-(4-methylphenyl)butan-1-one with bromine in solvents such as acetic acid or dichloromethane at low temperatures to control the reaction rate and selectivity:

  • Reaction Conditions
    Bromine is added to a cooled solution of 1-(4-methylphenyl)butan-1-one, typically at temperatures below room temperature to avoid over-bromination and side reactions.

  • Outcome
    This yields the α-bromo ketone this compound with good selectivity and yield.

Industrial adaptations of this method may employ continuous flow reactors with automated control of temperature, pressure, and reactant concentrations to optimize product quality and yield.

Alternative Routes: Acid Halide Intermediate and Hydrogenation

A patented method for related compounds involves:

  • Preparing 4-bromobutyryl halide (e.g., 4-bromobutyryl chloride) from γ-butyrolactone via hydrogen bromide treatment followed by conversion to the acid halide.

  • Reacting this acid halide with an aromatic compound (benzene or substituted phenyl) in the presence of a Lewis acid to yield 4-bromobutyrophenone derivatives.

  • Subsequent hydrogenation of the brominated ketone to obtain the desired brominated butylphenyl compounds.

While this method is demonstrated for 1-bromo-4-phenylbutane, it can be adapted for this compound by using appropriately substituted aromatic rings.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents & Conditions Advantages Limitations Reference
Friedel-Crafts Acylation + Bromination 4-Methylphenyl derivatives (e.g., toluene) Butanoyl chloride, AlCl3; Bromine, catalytic AlCl3, controlled temperature High regioselectivity, excellent yields Requires Lewis acid handling
Continuous Bromination of p-Cresol p-Cresol Bromine and p-cresol diluted solutions, pipeline reactor, controlled temp (-35 to 50 °C) Continuous process, reduced byproducts Requires specialized equipment
Direct Bromination of Ketone 1-(4-Methylphenyl)butan-1-one Bromine in acetic acid or dichloromethane, low temperature Simple, industrially scalable Risk of side reactions if uncontrolled
Acid Halide Route + Hydrogenation γ-Butyrolactone → 4-bromobutyryl halide + substituted benzene Lewis acid catalysis; hydrogenation catalyst Versatile, adaptable to various aromatics Multi-step, requires hydrogenation

Detailed Research Findings and Notes

  • The Friedel-Crafts acylation followed by bromination is the most commonly reported laboratory-scale method, offering a straightforward approach to the target compound with well-characterized intermediates and spectral data.

  • Continuous bromination processes provide an industrially attractive method to prepare brominated phenol intermediates with high efficiency and reduced byproduct formation, which can then be converted to the ketone target.

  • Direct bromination of the ketone intermediate is sensitive to reaction conditions; low temperature and solvent choice are critical to avoid ring bromination or over-bromination.

  • The acid halide route allows synthesis from γ-butyrolactone and substituted aromatic rings, offering flexibility in the synthesis of various brominated phenylbutanones, though it involves more steps and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)butan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Position and Type of Substituents

  • 1-(2-Bromo-4-methylphenyl)ethanone (CAS 103286-27-7): Differs in chain length (ethanone vs. butanone), leading to reduced molecular weight (MW: 227.11 vs. 255.14) and lower boiling point. The shorter chain decreases lipophilicity, impacting solubility in organic solvents .
  • 1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS 259750-61-3):
    Substitution of methyl with fluorine introduces electron-withdrawing effects, increasing reactivity in nucleophilic aromatic substitution. Fluorine’s smaller size reduces steric hindrance compared to methyl .
  • 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one :
    Dual halogenation (Br and Cl) enhances electrophilicity but may reduce solubility due to increased molecular weight (MW: 321.43) and polarity. The 4-chloro group directs further substitution regioselectively .

Functional Group Diversity

  • 1-(2,4,6-Trihydroxyphenyl)butan-1-one (CAS 2437-62-9):
    Hydroxyl groups confer acidity (pKa ~8–10) and hydrogen-bonding capacity, contrasting sharply with the hydrophobic bromo-methyl derivative. This compound is more water-soluble but less stable under acidic conditions .
  • 2-Bromo-1-(4-methoxyphenyl)butan-1-one (CAS 881-43-6):
    Methoxy’s electron-donating nature deactivates the ring toward electrophilic attack but stabilizes intermediates in radical reactions, as seen in photochemical applications .

Chain Length and Branching Effects

Compound Name Chain Length Branching Molecular Weight Key Properties
1-(2-Bromo-4-methylphenyl)ethanone C2 No 227.11 Lower boiling point, reduced lipophilicity
1-(2-Bromo-4-methylphenyl)butan-1-one C4 No 255.14 Higher thermal stability, increased solubility in non-polar solvents
1-(4-Bromophenyl)-2-methylpropan-1-one (CAS 49660-93-7) C3 Yes (2-methyl) 241.11 Steric hindrance slows reaction kinetics; branched chain enhances crystallinity

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